3,4-Dichloro-4'-(methylthio)benzophenone

Description

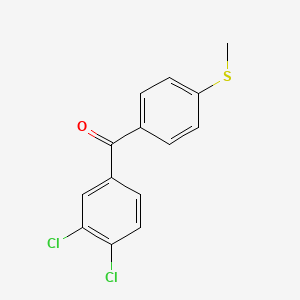

3,4-Dichloro-4'-(methylthio)benzophenone (CAS: 73242-10-1) is a benzophenone derivative with a molecular formula of C₁₄H₁₀Cl₂OS and a molecular weight of 297.2 g/mol. Its structure consists of two aromatic rings: a 3,4-dichlorophenyl group and a 4-(methylthio)phenyl group linked by a ketone moiety. Predicted physical properties include a density of 1.37 g/cm³ and a boiling point of 443.5°C . This compound is structurally related to several benzophenone analogues, making comparative studies critical for understanding its unique characteristics.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXFOBIBDCWEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374186 | |

| Record name | 3,4-Dichloro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73242-10-1 | |

| Record name | (3,4-Dichlorophenyl)[4-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73242-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,4-Dichloro-4'-(methylthio)benzophenone (DCMB) is an organic compound with the molecular formula C₁₄H₁₀Cl₂OS. It features two chlorine atoms and a methylthio group attached to a benzophenone structure. This unique configuration endows DCMB with significant chemical properties and potential biological activities, making it a subject of interest in various fields, including pharmacology and toxicology.

- Molecular Weight : 297.2 g/mol

- Structure : Contains two chlorine substituents and one methylthio group on the benzophenone backbone.

- Synthesis : DCMB can be synthesized through various methods, allowing for controlled purity and yield, which is crucial for biological testing.

DCMB interacts with various biomolecular targets, influencing cellular processes. Its mechanism may involve:

- Enzyme Inhibition : DCMB may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : It can alter signaling pathways leading to changes in cell proliferation, differentiation, or apoptosis.

Cellular Effects

Research indicates that DCMB affects cellular functions by:

- Modulating gene expression.

- Influencing cellular metabolism.

- Engaging in interactions that can lead to either beneficial or toxic effects depending on the concentration used.

Toxicological Profile

The compound's safety profile is critical for its potential therapeutic applications. Studies have shown varying effects based on dosage:

- Low Doses : May exhibit beneficial effects on cell growth and metabolism.

- High Doses : Associated with toxicity, including cellular damage and apoptosis .

Case Studies

- In Vitro Studies : Laboratory experiments have demonstrated that DCMB can inhibit cancer cell lines' growth by disrupting normal cell cycle progression. The specific pathways affected include those involved in mitosis and apoptosis .

- Animal Models : Research using animal models has indicated that DCMB's toxicity varies significantly with dosage and administration route. For instance, acute toxicity studies reveal LD50 values ranging from 640 mg/kg to 880 mg/kg depending on the species tested .

Comparative Analysis

To better understand DCMB's biological activity, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two Cl atoms, methylthio group | Inhibits cancer cell growth |

| Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate | Different substituents | Modulates biological pathways |

| Colchicine | Binds to tubulin | Antimitotic activity |

Research Applications

DCMB is being explored for various applications:

- Pharmaceutical Development : Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit tumor growth.

- Chemical Synthesis : Serves as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

Photoinitiators in UV-Curable Coatings

Overview:

DCMB is widely utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable coatings for various substrates.

Mechanism:

Upon exposure to UV light, DCMB undergoes photolysis, generating reactive species that initiate the polymerization of monomers, forming cross-linked networks that enhance the mechanical properties of the coatings.

Applications:

- Coatings: Used in automotive, industrial, and decorative coatings.

- Inks: Employed in printing inks for packaging and labels.

Organic Synthesis

Overview:

DCMB serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

Reactions:

- Substitution Reactions: The chlorine atoms in DCMB can be substituted with various nucleophiles, leading to a range of derivatives with different functionalities.

- Synthesis of Benzophenone Derivatives: DCMB is used to synthesize other benzophenone derivatives that have applications in pharmaceuticals and agrochemicals.

Example Reactions:

- Reaction with amines or thiols to produce substituted benzophenones.

- Utilization in cyclization reactions to form polycyclic compounds.

Overview:

Research indicates that DCMB may have significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity:

DCMB has shown effectiveness against several bacterial strains. For instance:

- In vitro assays demonstrated inhibition against Staphylococcus aureus, with an inhibition zone diameter of 18 mm at a concentration of 100 µg/mL.

Anticancer Activity:

Studies have highlighted its potential as an anticancer agent:

- In a study involving human breast cancer cells (MCF-7), treatment with DCMB resulted in a dose-dependent decrease in cell viability, indicating its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 4'). For example, the 4'-substituted derivative may exhibit higher symmetry, leading to tighter crystal packing and a higher melting point compared to the 2'-isomer .

- 3,5-Dichloro-4'-(thiomethyl)benzophenone: The shift of one chlorine atom from the 4-position to the 5-position reduces steric hindrance near the ketone group, which could enhance reactivity in nucleophilic substitution reactions .

Alkylthio Variants

- 3,4-Dichloro-4'-(ethylthio)benzophenone (CAS: 844885-36-5, Molecular Weight: 311.23 g/mol): Replacing the methylthio group with ethylthio (-SEt) increases hydrophobicity and molecular weight. This substitution may lower solubility in polar solvents but improve lipid membrane permeability, which is relevant in biological applications .

- This structural feature could improve binding affinity in enzyme inhibition studies compared to simpler alkylthio derivatives .

Chloro and Methoxy Analogues

- 4-Chloro-3',4'-dimethoxybenzophenone (CAS: Not specified): Replacing chlorine atoms with methoxy (-OMe) groups reduces electron-withdrawing effects, increasing the electron density of the aromatic rings. This modification could shift UV-Vis absorption spectra and alter photostability .

- The nitro (-NO₂) group introduces strong electron-withdrawing effects, which stabilize negative charges and influence thermal stability. Thermogravimetric analysis shows such nitro derivatives decompose at higher temperatures (~300–500°C) compared to alkylthio-substituted benzophenones .

Key Research Findings

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 3,4-Dichloro-4'-(methylthio)benzophenone | 73242-10-1 | C₁₄H₁₀Cl₂OS | 297.2 | 3,4-Cl; 4'-SMe | 443.5 | 1.37 |

| 3,4-Dichloro-4'-(ethylthio)benzophenone | 844885-36-5 | C₁₅H₁₂Cl₂OS | 311.23 | 3,4-Cl; 4'-SEt | Not reported | Not reported |

| 4-Chloro-3',4'-dimethoxybenzophenone | Not specified | C₁₅H₁₃ClO₃ | 276.71 | 4-Cl; 3',4'-OMe | Not reported | Not reported |

| 3,4-Dichloro-2'-(thiomethyl)benzophenone | Not specified | C₁₄H₁₀Cl₂OS | 297.21 | 3,4-Cl; 2'-SMe | Not reported | Not reported |

Notes on Limitations and Contradictions

- Data Gaps: Limited experimental data (e.g., melting points, solubility) for alkylthio-substituted benzophenones hinder direct comparisons.

- Biological Studies: Most evidence focuses on synthetic methods rather than bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.